N'-(4-((4-Chlorobenzyl)oxy)benzylidene)-4-hydroxybenzohydrazide
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Overview
Description
N’-(4-((4-Chlorobenzyl)oxy)benzylidene)-4-hydroxybenzohydrazide is a chemical compound known for its unique structure and potential applications in various fields. This compound is characterized by the presence of a chlorobenzyl group, a benzylidene group, and a hydroxybenzohydrazide moiety, which contribute to its distinct chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-(4-((4-Chlorobenzyl)oxy)benzylidene)-4-hydroxybenzohydrazide typically involves the reaction of 4-chlorobenzyl alcohol with 4-hydroxybenzohydrazide in the presence of a suitable catalyst. The reaction conditions often include refluxing the reactants in an appropriate solvent, such as ethanol or methanol, for several hours to ensure complete conversion .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain high-purity N’-(4-((4-Chlorobenzyl)oxy)benzylidene)-4-hydroxybenzohydrazide .
Chemical Reactions Analysis
Types of Reactions
N’-(4-((4-Chlorobenzyl)oxy)benzylidene)-4-hydroxybenzohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.
Substitution: Nucleophilic substitution reactions can replace the chlorobenzyl group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines or alcohols .
Scientific Research Applications
N’-(4-((4-Chlorobenzyl)oxy)benzylidene)-4-hydroxybenzohydrazide has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential as a DNA-binding agent and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Mechanism of Action
The mechanism of action of N’-(4-((4-Chlorobenzyl)oxy)benzylidene)-4-hydroxybenzohydrazide involves its interaction with molecular targets such as DNA and enzymes. The compound can bind to DNA through non-covalent interactions, potentially inhibiting DNA replication and transcription. Additionally, it may interact with specific enzymes, altering their activity and leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- N’-(4-((4-Chlorobenzyl)oxy)benzylidene)-4-propoxybenzohydrazide
- N’-(4-((4-Chlorobenzyl)oxy)benzylidene)-4-methylbenzenesulfonohydrazide
- N’-(4-((4-Chlorobenzyl)oxy)benzylidene)-4-nitrobenzohydrazide
Uniqueness
N’-(4-((4-Chlorobenzyl)oxy)benzylidene)-4-hydroxybenzohydrazide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its ability to interact with DNA and enzymes makes it a valuable compound for research in various scientific fields .
Properties
CAS No. |
478390-68-0 |
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Molecular Formula |
C21H17ClN2O3 |
Molecular Weight |
380.8 g/mol |
IUPAC Name |
N-[(E)-[4-[(4-chlorophenyl)methoxy]phenyl]methylideneamino]-4-hydroxybenzamide |
InChI |
InChI=1S/C21H17ClN2O3/c22-18-7-1-16(2-8-18)14-27-20-11-3-15(4-12-20)13-23-24-21(26)17-5-9-19(25)10-6-17/h1-13,25H,14H2,(H,24,26)/b23-13+ |
InChI Key |
QZUMMDQULIHASH-YDZHTSKRSA-N |
Isomeric SMILES |
C1=CC(=CC=C1COC2=CC=C(C=C2)/C=N/NC(=O)C3=CC=C(C=C3)O)Cl |
Canonical SMILES |
C1=CC(=CC=C1COC2=CC=C(C=C2)C=NNC(=O)C3=CC=C(C=C3)O)Cl |
Origin of Product |
United States |
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